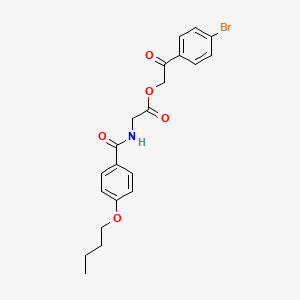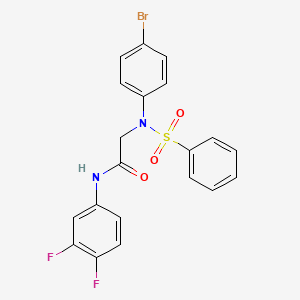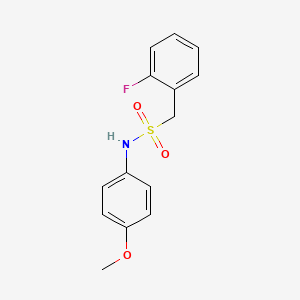
4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide
説明
4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide, also known as CEPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This compound has been shown to act as a partial agonist at serotonin 1A receptors and an antagonist at dopamine D2 receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival. This compound has also been shown to increase levels of antioxidant enzymes and decrease levels of pro-inflammatory cytokines, suggesting potential neuroprotective effects.
実験室実験の利点と制限
One advantage of 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without adverse effects. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by neuronal loss and dysfunction. Another area of interest is its potential as a treatment for drug addiction, as it has been shown to modulate reward pathways in the brain. Additionally, further investigation into the mechanisms of action of this compound may provide insights into the development of new drugs for various neurological and psychiatric disorders.
科学的研究の応用
4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various areas of research, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, this compound has been studied as a potential treatment for schizophrenia and bipolar disorder, with promising results in animal models. In oncology, this compound has been investigated for its anti-tumor properties, with studies showing inhibition of tumor growth in vitro and in vivo.
特性
IUPAC Name |
4-(2-chlorophenyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-2-25-18-10-6-4-8-16(18)21-19(24)23-13-11-22(12-14-23)17-9-5-3-7-15(17)20/h3-10H,2,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUXOFCKCFMHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 5-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4844697.png)

![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4844703.png)
![2-{[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4844708.png)

![4-({3-[(methoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4844739.png)
![N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4844745.png)
![4-[({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)amino]-N-mesitylbenzenesulfonamide](/img/structure/B4844761.png)


![4-[6-(2-furyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4844780.png)
![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)

![N-{4-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4844795.png)